molecular formula C13H13NO B11901364 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol

1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B11901364
M. Wt: 199.25 g/mol
InChI Key: WTGAYFIRWBJZLZ-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring fused to an indene structure, with a hydroxyl group attached to the indene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1-(2-alkynylphenyl)-2-enone with 2-isocyanoacetate in the presence of a silver triflate catalyst and water. This tandem reaction forms four bonds during the process, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly solvents like water or ethanol, can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the pyrrole ring .

Scientific Research Applications

1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

    1-(1H-Pyrrol-1-yl)phenyl derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the phenyl ring.

    2-(2-methyl-1H-pyrrol-3-yl) derivatives: These compounds have a similar pyrrole ring but with different substituents at the 2-position.

Uniqueness: 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused indene-pyrrole structure and the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(1H-pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C13H13NO/c15-12-7-9-3-1-2-4-11(9)13(12)10-5-6-14-8-10/h1-6,8,12-15H,7H2

InChI Key

WTGAYFIRWBJZLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3=CNC=C3)O

Origin of Product

United States

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